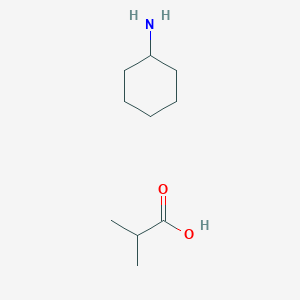
(2E)-4-Chloro-3,3-dimethyl-N-(4-methylphenyl)butan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-4-Chloro-3,3-dimethyl-N-(4-methylphenyl)butan-2-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-Chloro-3,3-dimethyl-N-(4-methylphenyl)butan-2-imine typically involves the condensation of an aldehyde or ketone with an amine. The reaction conditions often include:
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the reaction.
Temperature: Mild to moderate temperatures to ensure the stability of the compound.
Industrial Production Methods
Industrial production may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-Chloro-3,3-dimethyl-N-(4-methylphenyl)butan-2-imine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of amines.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding aldehyde or ketone, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays.
Medicine: Investigated for pharmacological properties.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-4-Chloro-3,3-dimethyl-N-(4-methylphenyl)butan-2-imine involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(2E)-4-Chloro-3,3-dimethylbutan-2-imine: Lacks the methylphenyl group.
(2E)-4-Chloro-N-(4-methylphenyl)butan-2-imine: Lacks the dimethyl group.
Uniqueness
The presence of both the chloro and methylphenyl groups in (2E)-4-Chloro-3,3-dimethyl-N-(4-methylphenyl)butan-2-imine makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.
Properties
CAS No. |
115437-04-2 |
|---|---|
Molecular Formula |
C13H18ClN |
Molecular Weight |
223.74 g/mol |
IUPAC Name |
4-chloro-3,3-dimethyl-N-(4-methylphenyl)butan-2-imine |
InChI |
InChI=1S/C13H18ClN/c1-10-5-7-12(8-6-10)15-11(2)13(3,4)9-14/h5-8H,9H2,1-4H3 |
InChI Key |
SXPZYOLARLOEIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)C(C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



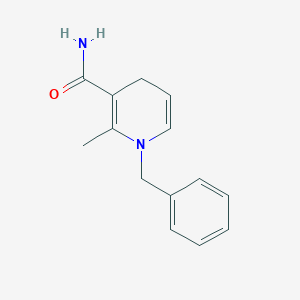

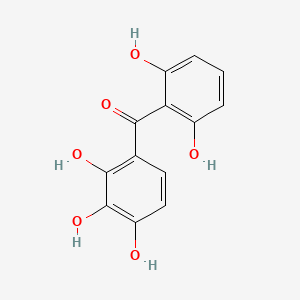

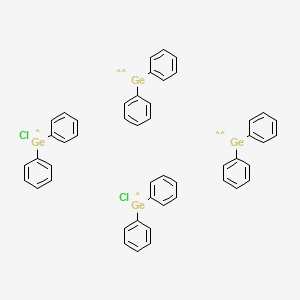
![Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14307884.png)
![N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine](/img/structure/B14307886.png)
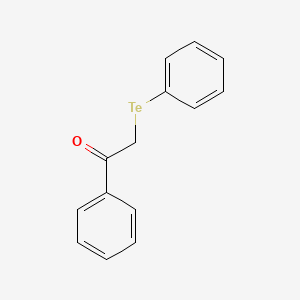
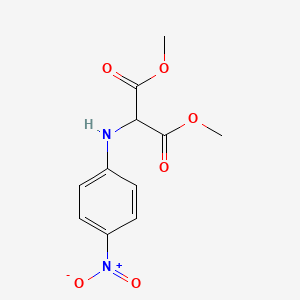
![5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14307910.png)
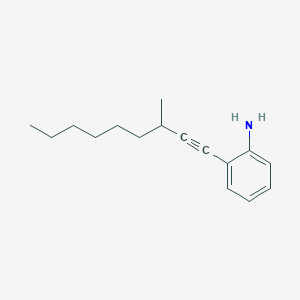
![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14307923.png)
